4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
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Overview
Description
4-Chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a quinazolinyl group attached to a chlorobenzene ring, making it a unique molecule with interesting properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide typically involves multiple steps, starting with the formation of the quinazolinyl core. One common approach is the cyclization of an appropriate precursor, such as a diaminobenzene derivative, followed by chlorination and carboxamide formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazolinyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide may be used to study biological pathways and interactions. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to its activity against various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-Chloro-N-(2-methylphenyl)-2-[(3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfonyl]acetamide
N-(4-Chloro-2-methylphenyl)-2-[(3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfonyl]acetamide
Uniqueness: 4-Chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide stands out due to its specific structural features, such as the presence of the quinazolinyl group and the chlorobenzene moiety
Properties
IUPAC Name |
4-chloro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-10-7-5-9(6-8-10)13(20)18-15-17-12-4-2-1-3-11(12)14(21)19-15/h5-8H,1-4H2,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBWXWNKDMEORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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